Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

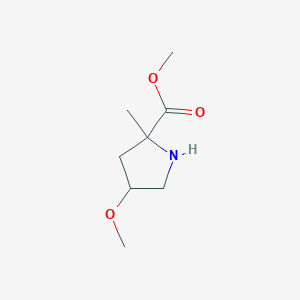

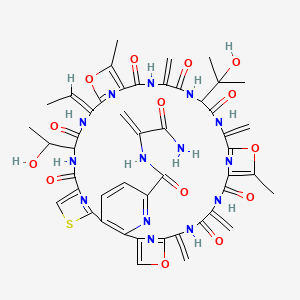

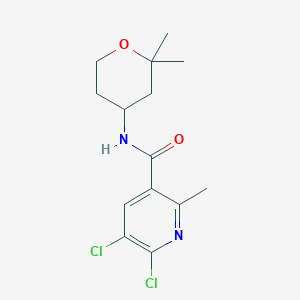

“Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 2044712-56-1 . It has a molecular weight of 173.21 and its IUPAC name is methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate” is 1S/C8H15NO3/c1-8(7(10)12-3)4-6(11-2)5-9-8/h6,9H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 173.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Catalytic Synthesis : Research shows the use of metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the utility of similar compounds in synthesizing complex pyrrole derivatives through catalytic processes (Galenko et al., 2015).

- Enantioselective Synthesis : Studies on the asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines underline the importance of stereochemistry in producing biologically active molecules, relevant for compounds with pyrrolidine cores (Davies et al., 2007).

Medicinal Chemistry and Drug Design

- Dipeptidyl Peptidase IV Inhibitors : Research into 4-fluoropyrrolidine derivatives, including synthesis and application in medicinal chemistry, highlights their potential as synthons for dipeptidyl peptidase IV inhibitors, important in treating diseases like diabetes (Singh & Umemoto, 2011).

- Neuroprotective Drugs : A study on aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) as a selective agonist for metabotropic glutamate receptors suggests the potential of structurally related compounds in neuroprotection and as neuroprotective drugs (Battaglia et al., 1998).

Synthetic Methodologies

- Microwave-Assisted Synthesis : The effect of microwave irradiation on the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate demonstrates the efficiency of microwave-assisted methods in organic synthesis, potentially applicable to the synthesis of related pyrrolidine derivatives (Krutošíková et al., 2000).

- Cycloaddition Reactions : Diastereoselective [3+2] cycloaddition processes for the synthesis of complex pyrrolidine derivatives underscore the utility of cycloaddition reactions in constructing nitrogen-containing heterocycles, relevant to the synthesis of methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate analogs (Stahl et al., 1994).

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H227, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(7(10)12-3)4-6(11-2)5-9-8/h6,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQNIMCOHKYHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)